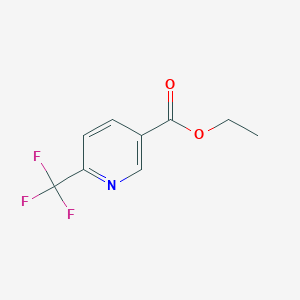

Ethyl 6-(trifluoromethyl)nicotinate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRJTLIEGYCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301005501 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597532-36-0, 851070-23-0 | |

| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Trifluoromethylated Pyridine and Nicotinic Acid Derivatives

The chemical identity and reactivity of Ethyl 6-(trifluoromethyl)nicotinate are best understood by examining its core structural components: the trifluoromethylated pyridine (B92270) ring and the nicotinic acid ester moiety.

Trifluoromethylpyridines (TFMPs) are a class of compounds where a trifluoromethyl group (-CF3) is attached to a pyridine ring. The introduction of the -CF3 group, which is strongly electron-withdrawing, significantly alters the chemical and physical properties of the pyridine ring. nih.gov This class of compounds is a cornerstone in the development of numerous active ingredients for both the pharmaceutical and agrochemical industries. nih.govresearchgate.net The synthesis of TFMP derivatives can be achieved through several methods, including chlorine/fluorine exchange reactions, building the pyridine ring from a trifluoromethyl-containing precursor, or the direct introduction of a trifluoromethyl group. nih.govresearchgate.net

Nicotinic acid, also known as vitamin B3, and its derivatives are another critical class of heterocyclic compounds. nih.govusda.gov The nicotinic acid scaffold is present in many natural products and is fundamental to various biological processes. usda.govnih.gov In agriculture, derivatives such as the herbicide diflufenican, the insecticide flonicamid, and the fungicide boscalid (B143098) have been widely used for crop protection. nih.govnih.gov In medicinal chemistry, nicotinic acid was the first lipid-lowering drug used to treat dyslipidemia. nih.gov Researchers continuously explore nicotinic acid derivatives to develop new therapeutic agents and agrochemicals. nih.govjocpr.comresearchgate.net

This compound thus represents a confluence of these two important molecular frameworks, making it a highly versatile platform for chemical synthesis. nih.govresearchgate.net

Significance of Trifluoromethylated Scaffolds in Drug Discovery and Agrochemical Development

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern medicinal and agricultural chemistry. hovione.comnih.gov This functional group imparts unique properties to a parent molecule, often leading to enhanced biological activity and improved physicochemical characteristics. nih.govmdpi.com

The significance of the trifluoromethyl group stems from several key attributes:

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation. This can increase the half-life of a drug, a desirable trait in pharmaceutical design. mdpi.com

Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, enhancing bioavailability and in vivo transport. mdpi.comnih.gov

Electronic Effects: As a strong electron-withdrawing group, the -CF3 group can significantly alter the acidity or basicity of nearby functional groups and influence the electronic properties of aromatic rings. wikipedia.org This can modulate the binding affinity of a molecule to its biological target. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This allows chemists to fine-tune the steric and electronic properties of a lead compound to optimize its therapeutic potential. wikipedia.org

These properties have led to the successful development of numerous trifluoromethylated products. In the agrochemical sector, more than half of the pesticides launched in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides on the market featuring a trifluoromethyl group. nih.gov Notable examples include the herbicides fluazifop (B150276) and trifluralin, and the insecticide sulfoxaflor. wikipedia.org In the pharmaceutical industry, many successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), contain a trifluoromethyl group. wikipedia.org

| Property | Value / Description |

|---|---|

| Chemical Formula | C9H8F3NO2 scbt.comappchemical.comnih.govchemicalbook.com |

| Molecular Weight | 219.16 g/mol scbt.comappchemical.comchemicalbook.com |

| CAS Number | 597532-36-0 scbt.comappchemical.comchemicalbook.comsigmaaldrich.com |

| IUPAC Name | ethyl 6-(trifluoromethyl)nicotinate sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Overview of Research Trajectories and Multidisciplinary Relevance

Established Synthetic Routes for this compound Generation

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the introduction of the trifluoromethyl group onto a pre-formed pyridine ring or the construction of the trifluoromethylated pyridine ring from acyclic precursors.

Trifluoromethylation of Nicotinate (B505614) Precursors

One major strategy for synthesizing trifluoromethylated nicotinates involves the direct trifluoromethylation of appropriate nicotinate precursors. This approach leverages established methods for introducing the -CF3 group into aromatic systems. Historically, copper-mediated reactions, such as the McLoughlin-Thrower reaction, utilized iodofluoroalkanes and copper to install trifluoromethyl groups. More contemporary methods have focused on developing safer and more efficient reagents. For instance, protocols using sodium trifluoroacetate (B77799) in the presence of a copper(I) catalyst have been established for this purpose. These reactions typically involve the displacement of a leaving group, such as a halogen, from the 6-position of the ethyl nicotinate ring by a trifluoromethylating agent.

Table 1: Evolution of Selected Trifluoromethylation Methods

| Year | Method | Key Reagents | Typical Scale |

|---|---|---|---|

| 1968 | McLoughlin-Thrower Reaction | Cu, CF₃I | Lab-scale |

| 1981 | Matsui Protocol | NaO₂CCF₃, CuI | Lab-scale |

This table illustrates the general progression of trifluoromethylation chemistry applicable to aromatic systems.

Multi-step Annulation and Cyclization Strategies

An alternative and powerful approach involves building the trifluoromethylated pyridine ring from the ground up using annulation and cyclization reactions. chim.itnih.gov This method offers high regiochemical control. A documented synthesis involves a multi-step sequence starting with acyclic building blocks. mdpi.com For example, the reaction can be initiated by treating 3-amino-3-ethoxypropenenitrile with an appropriate amine, followed by a cyclization-inducing reaction with a trifluoromethyl-containing enone, such as 1,1,1-trifluoro-4-alkoxy-3-buten-2-one. mdpi.com This domino process, which involves conjugate addition followed by intramolecular cyclization and elimination, directly constructs the desired 6-(trifluoromethyl)nicotinate core structure. chim.itmdpi.com Such strategies are versatile and can be adapted to produce a wide array of substituted pyridines. jetir.orgrsc.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing yield and selectivity in the synthesis of this compound and its derivatives. Key parameters that are frequently fine-tuned include solvent, temperature, catalyst, and reagent stoichiometry. researchgate.net For instance, in cyclization strategies, the reaction temperature is carefully controlled; a gradual increase to 60°C has been shown to afford the product in good yields. mdpi.com The choice of solvent can significantly impact reaction outcomes, with tetrahydrofuran (B95107) (THF) often being a preferred medium for achieving high yields in certain multi-component reactions. researchgate.net In cases where byproducts may form, such as through aldol (B89426) additions, adjusting the stoichiometry of the reactants can steer the reaction toward the desired product. researchgate.net The use of specific catalysts and bases is also tailored to the specific reaction, with the goal of achieving efficient and clean transformations. researchgate.netnih.gov

Advanced Derivatization and Functionalization Strategies

The ester functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of amine and amide derivatives with potential biological activity. researchgate.net

Synthesis of Amine Derivatives

The ethyl ester group of this compound can be transformed to generate various amine derivatives. A primary route involves the synthesis of an intermediate carboxylic acid, which can then be coupled with various amines. mdpi.com Another key amine derivative, ethyl 2-amino-6-(trifluoromethyl)nicotinate, serves as a crucial starting material for creating more complex heterocyclic systems through further reactions like acylation and cyclization. researchgate.net Additionally, direct reactions with amines can lead to the formation of arylamino derivatives, which have been explored for their biological properties. mdpi.com These synthetic transformations provide access to a library of novel compounds for screening in drug discovery programs.

Synthesis of Amide Derivatives

Amide derivatives are readily accessible from this compound, primarily through hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. mdpi.comresearchgate.net This coupling is typically facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) with a variety of amines (RNH2). mdpi.com This robust method allows for the introduction of diverse structural motifs. nih.gov A direct synthesis of amide derivatives from the ester is also feasible. researchgate.net The resulting amide compounds are of significant interest, as the amide bond is a cornerstone of many pharmaceutical and agrochemical agents. researchgate.netnih.gov

Table 2: Representative Derivatization Reactions

| Starting Material | Reagents | Product Type |

|---|---|---|

| This compound | 1. NaOH (aq) 2. RNH₂, EDCI, HOBt | Amide Derivatives |

| 6-(Trifluoromethyl)nicotinic Acid | ArOH, EDCI, HOBt | Aryl Ester Derivatives |

| This compound | Hydrazine | Hydrazide Derivatives |

This table summarizes key transformations starting from this compound or its close precursors. mdpi.comresearchgate.netresearchgate.net

Nucleophilic Substitution Reactions Facilitated by the Trifluoromethyl Group

The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group profoundly influences the reactivity of the pyridine ring in this compound. This group decreases the electron density of the aromatic system, rendering the ring more susceptible to nucleophilic attack. While direct nucleophilic aromatic substitution on the pyridine ring is a possible pathway, a more frequently exploited reaction is the nucleophilic acyl substitution at the ester carbonyl carbon. The -CF₃ group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with various nucleophiles.

This heightened reactivity is crucial for transformations like hydrolysis and amidation, where nucleophiles such as hydroxide (B78521) or amines attack the ester functional group. The trifluoromethyl group helps to stabilize the tetrahedral intermediate formed during these substitution reactions, thereby promoting the formation of the corresponding carboxylic acid or amide derivatives.

Ester Hydrolysis and Transesterification Pathways

The ester group of this compound is a key functional handle for further molecular elaboration, primarily through hydrolysis and transesterification.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding 6-(trifluoromethyl)nicotinic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with a base like sodium hydroxide (NaOH) in a suitable solvent such as water or an alcohol-water mixture. chemicalbook.comgoogle.com The resulting carboxylate salt is then acidified to yield the final carboxylic acid product. chemicalbook.comgoogle.com This acid is a critical intermediate for the synthesis of many active pharmaceutical and agrochemical ingredients. chemicalbook.com

Transesterification: This process allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol under acidic or basic catalysis. sigmaaldrich.com For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound. The reaction equilibrium can be driven towards the desired product by using the alcohol reactant as the solvent. sigmaaldrich.com This method is valuable for modifying the solubility and pharmacokinetic properties of derivative compounds.

Below is a table summarizing typical conditions for these transformations.

| Transformation | Reagents & Conditions | Product | Ref. |

| Hydrolysis | 1. NaOH, H₂O/Ethanol, Heat 2. HCl (acidification) | 6-(Trifluoromethyl)nicotinic acid | chemicalbook.comgoogle.com |

| Transesterification | R-OH (e.g., Methanol), Acid or Base catalyst, Heat | Mthis compound | sigmaaldrich.com |

This table presents generalized conditions. Specific parameters may vary based on the scale and specific substrate.

Introduction of Diverse Functional Groups (e.g., Halogen, Alkyl, Heteroaryl)

The this compound scaffold can be further diversified by introducing various functional groups, which is essential for creating libraries of compounds for screening purposes.

Halogenation: Halogenated derivatives of trifluoromethyl-substituted nicotinates are versatile intermediates for cross-coupling reactions. For example, chlorination of related pyridine scaffolds can be achieved using reagents like phosphorus oxychloride (POCl₃) to introduce chlorine atoms onto the ring, which can then serve as handles for further functionalization. google.com

Alkylation: The introduction of alkyl groups, such as a methyl group, onto the pyridine ring results in compounds like ethyl 2-methyl-6-(trifluoromethyl)nicotinate. chemscene.com While direct alkylation can be challenging, these compounds are often synthesized through multi-step routes involving the cyclocondensation of appropriately substituted precursors. nih.gov

Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov A halogenated derivative of this compound can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield biaryl or heteroaryl-substituted nicotinates. nih.gov This methodology offers a robust way to introduce complex aromatic systems. nih.gov

The table below outlines strategies for introducing these functional groups.

| Functional Group | Synthetic Strategy | Key Reagents | Intermediate/Product Example | Ref. |

| Halogen | Electrophilic Halogenation/Sandmeyer reaction | POCl₃, SO₂Cl₂ | Ethyl 2-chloro-6-(trifluoromethyl)nicotinate | google.com |

| Alkyl | Cyclocondensation | Fluorinated building blocks, enaminones | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | chemscene.comnih.gov |

| Heteroaryl | Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid, Pd catalyst, Base | Ethyl 2-(heteroaryl)-6-(trifluoromethyl)nicotinate | nih.gov |

This table provides representative examples of synthetic strategies.

Considerations for Scalable and Sustainable Synthesis (Green Chemistry Principles)

The large-scale production of this compound and its derivatives necessitates the application of green chemistry principles to ensure economic viability and environmental responsibility. Key considerations include the development of one-pot syntheses, which reduce the number of unit operations, minimize waste, and save energy and time.

The choice of catalyst is paramount. For reactions like hydrogenolysis, using recyclable and highly efficient catalysts such as palladium on carbon (Pd/C) is preferred. google.comchemicalbook.com The solvent choice also plays a critical role. Utilizing safer and more environmentally benign solvents, or even solvent-free reaction conditions where possible, significantly improves the green credentials of a synthetic process.

Process optimization to achieve high yields and selectivity is crucial for atom economy. This involves careful control of reaction parameters like temperature and pressure to minimize the formation of by-products. google.com For instance, some synthetic routes to related trifluoromethyl nicotinic acids are hampered by low yields and long process routes, making them unsuitable for industrial production. patsnap.com Therefore, developing robust, high-yielding, and safe preparation methods is a key focus of industrial research. google.com

The following table highlights key green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit | Ref. |

| Atom Economy | Designing high-yield, selective reactions; One-pot synthesis. | Maximizes incorporation of starting materials into the final product, reduces waste. | |

| Catalysis | Use of recyclable, highly active catalysts like Pd/C. | Reduces catalyst loading, enables easier purification, and allows for catalyst reuse. | google.comchemicalbook.com |

| Safer Solvents | Preferential use of water, ethanol, or minimizing solvent use. | Reduces environmental impact and improves worker safety. | google.com |

| Energy Efficiency | Optimizing reaction conditions (temperature, pressure) to reduce energy consumption. | Lowers production costs and carbon footprint. | google.com |

| Process Intensification | Developing continuous flow processes over batch production. | Improves safety, control, and efficiency for large-scale manufacturing. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms within the molecule. In this compound, the spectrum is expected to show signals corresponding to the protons of the ethyl group and the aromatic pyridine ring. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the pyridine protons, moving them to a lower field (higher ppm) compared to unsubstituted ethyl nicotinate.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The protons on the pyridine ring are expected to appear as multiplets, with their specific chemical shifts and coupling constants dictated by their positions relative to the trifluoromethyl and ester groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet | ~7.1 |

| CH₂ (ethyl) | ~4.4 | Quartet | ~7.1 |

| Pyridine H-4 | ~8.4 | Multiplet | N/A |

| Pyridine H-5 | ~7.8 | Multiplet | N/A |

| Pyridine H-2 | ~9.2 | Multiplet | N/A |

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The powerful electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift for the carbon of the trifluoromethyl group and the C-6 of the pyridine ring to which it is attached.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| C=O (ester) | ~165 |

| Pyridine C-3 | ~128 |

| Pyridine C-5 | ~123 |

| Pyridine C-4 | ~138 |

| Pyridine C-2 | ~152 |

| Pyridine C-6 | ~149 (quartet, JC-F ~35 Hz) |

| CF₃ | ~122 (quartet, JC-F ~274 Hz) |

¹⁹F NMR Analysis for Trifluoromethyl Group Conformation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is characteristic of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -70 ppm relative to a standard such as CFCl₃.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₈F₃NO₂), the molecular weight is 219.16 g/mol . scbt.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 174, or the loss of the entire ester group. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., LC/MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions. The mass spectrometer detector would confirm the identity of the eluting peak by its mass-to-charge ratio.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the trifluoromethyl-substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (ester) | ~1720-1740 |

| C-O (ester) | ~1100-1300 |

| C-F (trifluoromethyl) | ~1100-1400 (strong, multiple bands) |

| Aromatic C=C | ~1450-1600 |

| Aromatic C-H | ~3000-3100 |

Advanced X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature or deposited in crystallographic databases. The solid-state structure, including precise bond lengths, bond angles, and crystal packing information, therefore remains undetermined.

However, crystallographic data for a closely related derivative, ethyl 2-amino-6-(trifluoromethyl)nicotinate , has been partially documented. This information provides the closest available insight into the potential solid-state conformation of a nicotinate ring substituted with a 6-trifluoromethyl group. A study by Appna et al. references prior work by Dan et al., presenting the following unit cell parameters for ethyl 2-amino-6-(trifluoromethyl)nicotinate. researchgate.net It is crucial to note that the addition of the amino group at the 2-position will influence the electronic distribution and intermolecular interactions, and thus the crystal packing, compared to the parent compound.

Interactive Table: Crystallographic Data for Ethyl 2-amino-6-(trifluoromethyl)nicotinate

| Parameter | Value |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| a (Å) | 4.6041(3) |

| b (Å) | Not Specified |

| c (Å) | 11.9069(7) |

| α (°) | Not Specified |

| β (°) | Not Specified |

| γ (°) | Not Specified |

| Volume (ų) | Not Specified |

| Z | Not Specified |

| Data Source | Appna et al. (referencing Dan et al.) researchgate.net |

Note: The available data is incomplete and does not provide a full structural solution. The values for b, α, β, γ, Volume, and the number of molecules per unit cell (Z) were not specified in the available literature.

The study mentioning this data was focused on the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives for antifungal applications, with ethyl 2-amino-6-(trifluoromethyl)nicotinate serving as a starting material. researchgate.net The crystallographic information was mentioned in the context of characterizing this precursor.

Further research, including the successful crystallization and single-crystal X-ray diffraction analysis of this compound, is required to definitively determine its solid-state structure and provide a comprehensive understanding of its molecular geometry and intermolecular interactions in the crystalline form.

Computational Chemistry Approaches to Elucidate Electronic Structure, Reactivity, and Molecular Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. nih.gov For Ethyl 6-(trifluoromethyl)nicotinate, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict key structural parameters. While specific experimental crystallographic data for this molecule is not widely published, DFT provides reliable estimations of its bond lengths and angles. The calculations would reveal the geometry of the pyridine (B92270) ring, the orientation of the ethyl ester, and the trifluoromethyl group.

The electron-withdrawing trifluoromethyl group significantly impacts the electronic distribution across the pyridine ring. mdpi.com DFT calculations can precisely model these effects, which are crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is illustrative, based on standard values for similar molecular fragments computed using DFT, as specific experimental data for this compound is not available in the cited sources.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-CF3 | 1.35 | |

| C-N (pyridine) | 1.34 | |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.36 | |

| **Bond Angles (°) ** | ||

| C-C-CF3 | 121.0 | |

| O=C-O (ester) | 123.0 | |

| C-N-C (pyridine) | 117.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

For this compound, the presence of the electron-withdrawing -CF3 group is expected to lower the energy of both the HOMO and LUMO levels. A low HOMO-LUMO gap can indicate the molecule's potential for biological activity. researchgate.net

| Parameter | Energy (eV) |

| E_HOMO | -6.8 eV |

| E_LUMO | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

These values indicate that significant energy is required for electronic excitation, suggesting a stable molecular structure. The conductance of such molecules is often dominated by the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule by illustrating its three-dimensional charge distribution. libretexts.org In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethyl ester group. These are the most likely sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl group and the pyridine ring. The area near the highly electronegative fluorine atoms of the -CF3 group would also exhibit a positive potential on the adjacent carbon atom, making it a potential site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility of a molecule and the stability of its interactions with a biological target, such as a protein receptor. researchgate.net

While specific MD simulation studies for this compound were not identified, this approach would be crucial for drug discovery applications. An MD simulation could, for instance, track the stability of the compound when docked into a protein's active site. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand would be calculated to see if it remains in a stable binding pose or if it dissociates over the simulation period. researchgate.net Such simulations are essential for validating docking results and understanding the dynamic behavior of the ligand-receptor complex.

Molecular Docking Studies for Elucidating Binding Modes with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This method is instrumental in drug design for predicting the binding affinity and interaction patterns of a compound within a receptor's active site. Pyridine and pyrimidine (B1678525) derivatives are often investigated as potential kinase inhibitors, which are crucial targets in cancer therapy. nih.govbohrium.com

Given its structure, this compound could be a candidate for a kinase inhibitor. A docking study would place the molecule into the ATP-binding site of a kinase (e.g., EGFR, PI3Kα) to predict its binding energy and key interactions. nih.govnih.govrsc.org

Table 3: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target Note: This table is a hypothetical representation based on typical docking results for similar heterocyclic kinase inhibitors. The target and results are illustrative.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Tyrosine Kinase (e.g., EGFR) | -8.5 | LYS745 | Hydrogen Bond (with N of pyridine) |

| MET793 | Hydrophobic Interaction | ||

| LEU844 | Hydrophobic Interaction | ||

| ASP855 | Hydrogen Bond (with ester O) |

In this hypothetical scenario, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors, forming critical interactions with key residues in the kinase hinge region, a common binding mode for kinase inhibitors. nih.gov The trifluoromethyl group could engage in favorable hydrophobic or halogen-bonding interactions, potentially enhancing binding affinity.

Biological Activities and Mechanistic Investigations of Ethyl 6 Trifluoromethyl Nicotinate and Its Analogs

Applications in Medicinal Chemistry and Pharmaceutical Research

Derivatives of ethyl 6-(trifluoromethyl)nicotinate have been synthesized and investigated for a wide spectrum of pharmacological activities. These compounds are recognized as versatile scaffolds in the development of new therapeutic agents. nih.gov The ethyl ester moiety enhances lipophilicity, making these compounds candidates for research in medicinal chemistry, while the core structure allows for diverse functionalization to interact with various biological targets.

Anticancer and Antitumor Activities

Analogs of this compound have demonstrated significant potential as anticancer and antitumor agents. The trifluoromethyl group often contributes to enhanced cytotoxic effects in cancer cells.

In vitro studies have shown that certain analogs can induce cytotoxicity in various human cancer cell lines. For example, ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate has been shown to induce cell death in leukemia, breast, and colon cancer cell lines, with its mechanism potentially involving the modulation of specific signaling pathways that lead to apoptosis.

Table 1: In Vitro Anticancer Activity of Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human leukemia (CEM) | 0.13 ± 0.06 |

| Breast cancer (MCF7) | 0.25 ± 0.05 |

| Colon cancer (HCT116) | 0.30 ± 0.07 |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Further research has explored other related structures. A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogs, known as flutamides, were synthesized and tested against human liver, breast, and leukemia cancer cell lines. nih.gov Several of these compounds showed higher inhibitory activity against the viability of leukemia cells (HL-60) than the standard drug methotrexate. nih.gov Additionally, Ugi adducts containing a trifluoromethylphenyl moiety have shown promising anti-proliferative potential, reflecting the positive impact of this group on cytotoxicity. nih.gov

In the context of antitumor activity, an analog of cyclophosphamide (B585), 6-trifluoromethylcyclophosphamide, was synthesized and studied. nih.gov While it showed a lower therapeutic index compared to cyclophosphamide against certain mouse and rat tumors, the study confirmed that its metabolism produced the expected cytotoxic products. nih.gov

Antiviral Activity, Including HIV-1 Reverse Transcriptase (RT) Inhibition

The development of inhibitors for viral enzymes is a key strategy in antiviral therapy. Analogs of this compound have been identified as promising inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.

A study focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives revealed their consistent inhibition of the HIV-1 RT-associated RNase H function. mdpi.com Within this series, an ethyl nicotinate (B505614) analog demonstrated promising inhibitory activity with an IC₅₀ of 24 μM. mdpi.com The replacement of the ethoxy group with various substituted aryl rings led to changes in potency, with certain ester and amide derivatives showing significant activity. mdpi.com Notably, seven compounds from this series were found to inhibit viral replication in cell-based assays. mdpi.com

Table 2: HIV-1 RT RNase H Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinate Analogs

| Compound | R | IC₅₀ (µM) |

|---|---|---|

| Ester Analog | -OEt | 24 mdpi.com |

| Ester Analog | 4-Cl-phenyl | 13 mdpi.com |

| Ester Analog | 4-OCH₃-phenyl | 13 mdpi.com |

| Ester Analog | 2-OH-phenyl | 16 mdpi.com |

IC₅₀ represents the concentration required to inhibit 50% of enzyme activity.

The introduction of trifluoromethyl groups into other molecular structures, such as thiolanes, has also been shown to increase antiviral properties. mdpi.com These fluorinated compounds can mimic natural nucleosides, thereby blocking the virus replication process. mdpi.com

Antifungal Properties and Mechanisms of Action

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Derivatives containing the trifluoromethyl-nicotinate scaffold have been explored for this purpose.

A series of 1,3,4-oxadiazole-based heterocyclic analogs synthesized from ethyl 2-amino-6-(trifluoromethyl)nicotinate were evaluated for their in vitro antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net Several of these analogs showed potent activity at a minimum inhibitory concentration (MIC) of 200 µg/ml. researchgate.net

Another area of research involves amiloride (B1667095) analogs. While amiloride itself has little antifungal activity, its 5-substituted analog, 5-(N,N-hexamethylene)amiloride (HMA), serves as a promising scaffold. frontiersin.org A series of 6-(2-benzofuran) HMA analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans and broad-spectrum activity against other pathogenic fungi, including multi-drug resistant clinical isolates. frontiersin.org The HMA analog 9 and the 5-piperidine analog 8 both showed MIC and MFC (minimum fungicidal concentration) values of 16 µg/mL. frontiersin.org

Additionally, novel chalcones with trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated as prospective antifungal agents against strains like Candida albicans and Aspergillus niger. nih.gov

Antibacterial Activity

Analogs of this compound have demonstrated efficacy against various bacterial strains, including those resistant to existing antibiotics.

Research has shown that compounds with a structure similar to ethyl 2-bromo-6-(trifluoromethyl)nicotinate exhibit notable antimicrobial properties. The minimum inhibitory concentrations (MIC) for one such compound are detailed below.

Table 3: In Vitro Antibacterial Activity of an Ethyl 2-bromo-6-(trifluoromethyl)nicotinate Analog

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Bacillus subtilis | 6.25 |

MIC represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Furthermore, newly designed N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov These compounds not only prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis but also eradicate preformed biofilms more effectively than the control antibiotic vancomycin. nih.gov Studies on novel arylazo nicotinate derivatives also found them to be highly effective against both gram-negative (E. coli) and gram-positive (B. subtilis) bacterial strains. researchgate.net

Anti-inflammatory Potential

The anti-inflammatory properties of nicotinic acid derivatives have been a subject of significant research. The trifluoromethyl group can enhance the anti-inflammatory effects of these compounds.

Two new series of compounds derived from a nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory activity. nih.gov All the tested compounds showed significant anti-inflammatory effects in vitro without affecting the viability of macrophage cells. nih.gov Five of these compounds exhibited superior nitrite (B80452) inhibition activity and were further tested for their ability to reduce levels of key inflammatory mediators. The results showed that these compounds had an inhibition potency for TNF-α, IL-6, iNOS, and COX-2 that was comparable to that of ibuprofen. nih.gov In animal models, certain analogs have been shown to significantly reduce inflammation markers, suggesting a potential therapeutic role in inflammatory diseases.

Neurodegenerative Disease Treatment Modalities

Heterocyclic compounds play a pivotal role in the discovery of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Although direct studies on this compound for these conditions are not extensively detailed, the activities of its analogs in related biological pathways suggest potential avenues for research.

A key therapeutic target in Parkinson's disease is the enzyme Catechol-O-Methyltransferase (COMT), which is crucial for dopamine (B1211576) degradation. mdpi.com COMT inhibitors can increase the availability of L-dopa to the brain, helping to manage symptoms. mdpi.com The development of novel heterocyclic compounds as COMT inhibitors is an active area of research.

Furthermore, neuroinflammation and oxidative stress are known to significantly influence the pathophysiology of neurodegenerative diseases. nih.gov The demonstrated anti-inflammatory and antioxidant activities of various nicotinate and trifluoromethyl-containing analogs suggest their potential utility in targeting these aspects of neurodegeneration. nih.govnih.govnih.gov For example, the ability of certain nicotinic acid derivatives to inhibit inflammatory cytokines like TNF-α and IL-6 could be beneficial in mitigating the neuroinflammatory processes associated with diseases like Alzheimer's. nih.gov

Inhibition of RNA Processing Enzymes

Analogs of this compound have demonstrated notable activity as inhibitors of specific enzymes involved in RNA processing. Research into 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to this compound, has identified them as inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. mdpi.com

One study synthesized a series of these derivatives and tested their biological effect on HIV-1 RT-associated RNase H activity. mdpi.com An ethyl nicotinate derivative within this series, specifically 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate, displayed promising inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 24 μM. mdpi.com Further modifications to this structure, such as replacing the ethoxy group with various 4-substituted aryl rings, resulted in significant changes in potency. The 4-chlorine, 4-methoxy, and 4-thiomethyl aryl ester derivatives were found to be the most potent among the tested esters. mdpi.com In contrast, amide derivatives showed varied results; while the base nicotinamide (B372718) was inactive, other derivatives exhibited potent anti-RNase H activity, with the oxime derivative being the most effective inhibitor with an IC₅₀ value of 0.7 μM. mdpi.com

Table 1: Inhibitory Activity of Selected this compound Analogs on HIV-1 RT-Associated RNase H

| Compound | Substituent Group | IC₅₀ (μM) |

|---|---|---|

| Ethyl nicotinate analog (9) | Ethoxy | 24 |

| 4-Chlorophenyl ester (13) | 4-Chlorophenyl | Potent |

| 4-Methoxyphenyl ester (18) | 4-Methoxyphenyl | Potent |

| 4-(Methylthio)phenyl ester (24) | 4-(Methylthio)phenyl | Potent |

| Oxime amide derivative (25) | Oxime | 0.7 |

Data sourced from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. mdpi.com

Applications in Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) structural motif, central to this compound, is a key component in numerous modern agrochemicals. nih.gov Derivatives of TFMP are utilized extensively in crop protection to safeguard against a variety of pests. nih.gov The inclusion of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds, making them effective for agricultural use.

The trifluoromethylpyridine framework is present in modern insecticides. An example is Acynonapyr, an insecticide that incorporates this chemical structure and was anticipated for market introduction around 2020. nih.gov The development of such compounds highlights the utility of the TFMP scaffold in creating effective pest control agents.

Derivatives containing the trifluoromethylpyridine structure have been successfully developed as fungicides. nih.gov Fluopimomide is a notable example of a fungicide built upon this chemical backbone. nih.gov Furthermore, related heterocyclic compounds derived from ethyl 2-amino-6-(trifluoromethyl)nicotinate have been synthesized and investigated for their antifungal properties. researchgate.net Studies on other trifluoromethyl-containing heterocyclic structures, such as pyrazole derivatives, have also shown significant inhibitory effects on the mycelial growth of pathogenic fungi like Phomopsis viticola, further supporting the potential of this chemical class in developing new fungicides. researchgate.net

Trifluoromethylpyridine derivatives are prominent in the field of herbicides. nih.gov Compounds like Flupyrsulfuron-methyl-sodium, discovered by DuPont, are acetolactate synthase (ALS)-inhibiting herbicides used for post-emergence control of grass and broadleaf weeds in cereal crops. nih.gov Another example is Pyroxsulam from Dow AgroSciences, which also functions as an ALS inhibitor and is used to manage key weeds in wheat cultivation. nih.gov The development of 6-aryl-2-picolinic acid herbicides, which are structurally related to the nicotinate family, represents an important class of auxin herbicides known for their broad weed control spectrum. nih.gov

Detailed Mechanism of Action Studies

The biological mechanism of this compound and its analogs is significantly influenced by the presence of the trifluoromethyl (-CF₃) group. This electron-withdrawing group can modulate the physicochemical properties of the molecule, thereby affecting its interaction with biological targets.

The trifluoromethyl group is known to enhance the binding affinity of molecules to their biological targets, such as enzymes and receptors. This enhancement is often attributed to the group's ability to increase metabolic stability and electronegativity, which influences how the compound fits into the binding site of a target protein.

In studies of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as inhibitors of HIV-1 RT-associated RNase H, the specific molecular interactions were investigated. The research demonstrated that these compounds function as dual inhibitors of RNase H and the RNA-dependent DNA polymerase (RDDP) activities of reverse transcriptase. mdpi.com The variation in inhibitory potency among different ester and amide analogs suggests a high degree of specificity in their binding to the enzyme. For instance, the shift of a chlorine atom from the 4-position to the 2- or 3-position on the aryl ester ring led to a drop in activity, indicating that the precise orientation and electronic properties of the substituent are critical for effective binding. mdpi.com Furthermore, investigations into the binding mechanism using UV-Vis spectroscopy in the presence of magnesium chloride (MgCl₂) seemed to exclude the possibility that these compounds act by chelating the Mg²⁺ ions essential for the enzyme's catalytic activity. mdpi.com

Enzyme Inhibition Kinetics and Allosteric Modulation

The inhibitory effects of this compound and its analogs have been explored against various enzymatic targets. A notable area of investigation has been their potential as inhibitors of viral enzymes, specifically HIV-1 Reverse Transcriptase (RT).

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been synthesized and evaluated for their inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 RT. mdpi.com Among these, an analog featuring an ethyl ester, identified as ethyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate, demonstrated promising activity with a half-maximal inhibitory concentration (IC₅₀) of 24 μM against the RNase H function. mdpi.com

Further structure-activity relationship (SAR) studies on this scaffold revealed that modifications to the ester and amide portions of the molecule significantly influence inhibitory potency. For instance, replacing the ethyl ester with various substituted aryl esters led to changes in activity. The 4-chloro, 4-methoxy, and 4-thiomethyl aryl esters were among the most potent in the ester series. mdpi.com Conversely, shifting the chloro substituent on the aryl ester from the 4-position to the 2- or 3-position resulted in a decrease in inhibitory activity. mdpi.com

The amide analogs also showed varied inhibitory profiles. While the parent nicotinamide was inactive, the introduction of an oxime group resulted in the most potent inhibitor in the series, with an IC₅₀ value of 0.7 μM. mdpi.com Monosubstituted aryl amides displayed IC₅₀ values in the range of 5.6 to 20 μM. mdpi.com These findings highlight the sensitivity of the enzyme's active site to the structural and electronic properties of the inhibitor. The trifluoromethyl group at the 6-position of the nicotinic acid core is a key feature, likely contributing to enhanced binding affinity and metabolic stability.

While these studies provide valuable data on the direct inhibition of enzyme activity, information regarding the allosteric modulation by this compound or its close analogs is not extensively detailed in the current body of research. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov The development of positive allosteric modulators (PAMs) for targets like nicotinic acetylcholine (B1216132) receptors has been a significant area of research, offering potential therapeutic advantages. nih.gov However, specific investigations into whether this compound or its studied analogs act via an allosteric mechanism on their target enzymes are yet to be thoroughly reported.

Table 1: Inhibitory Activity of this compound Analogs against HIV-1 RT RNase H Function

| Compound ID | Structure/Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Ethyl 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinate | Ethyl ester analog | 24 | mdpi.com |

| Oxime of nicotinamide analog | Amide analog with oxime group | 0.7 | mdpi.com |

| Monosubstituted aryl amides | A series of amide analogs with single substitutions on the aryl ring | 5.6 - 20 | mdpi.com |

| 4-chlorophenyl ester | Aryl ester analog | Potent | mdpi.com |

| 4-methoxyphenyl ester | Aryl ester analog | Potent | mdpi.com |

| 4-thiomethylphenyl ester | Aryl ester analog | Potent | mdpi.com |

Cellular Pathway Perturbation and Phenotypic Response

The biological activities of this compound analogs extend to the perturbation of cellular pathways, leading to distinct phenotypic responses. A significant area of study involves the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. nih.govresearchgate.net

NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, using S-adenosyl methionine (SAM) as a methyl donor. nih.govresearchgate.net This process has a direct impact on two major cellular pathways:

One-Carbon Metabolism: By consuming SAM, the universal methyl donor, NNMT activity influences the cellular methylation potential. nih.govuniversiteitleiden.nl Overexpression of NNMT can lead to the depletion of SAM, which in turn can affect DNA and histone methylation, leading to widespread changes in gene expression. universiteitleiden.nl

NAD⁺ Metabolism: The methylation of nicotinamide by NNMT diverts it from the NAD⁺ salvage pathway, which is a primary route for synthesizing the critical coenzyme NAD⁺. researchgate.netnih.gov Consequently, upregulation of NNMT can lead to decreased intracellular NAD⁺ levels. nih.gov

The perturbation of these fundamental pathways by NNMT inhibitors, which are structural analogs of nicotinamide, can lead to significant phenotypic changes, particularly in the context of cancer. nih.govresearchgate.net Upregulation of NNMT has been observed in various cancers and is associated with tumor progression and metastasis. nih.govresearchgate.net

Inhibition of NNMT has been shown to induce the following phenotypic responses in cancer cells:

Inhibition of Cell Proliferation and Migration: By modulating cellular metabolism and epigenetic states, NNMT inhibitors can suppress the growth and movement of cancer cells. researchgate.net

Induction of Apoptosis: Down-regulation of NNMT has been linked to the induction of programmed cell death in human breast cancer cells through a mitochondria-mediated pathway. universiteitleiden.nl

Decreased Tumorigenicity: Silencing of the NNMT gene has been associated with a reduction in the tumor-forming ability of human oral carcinoma cells. universiteitleiden.nl

Furthermore, analogs of this compound have demonstrated direct effects on viral replication in cell-based assays. In the case of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives that inhibit HIV-1 RT, several compounds were found to block viral replication. mdpi.com The 3,5-dimethoxyphenyl ester analog, for instance, was effective in inhibiting HIV-1 replication with a selectivity index greater than 10, indicating a favorable therapeutic window. mdpi.com This demonstrates that the enzymatic inhibition observed in biochemical assays translates to a tangible antiviral effect at the cellular level.

Structure Activity Relationship Sar Studies of Ethyl 6 Trifluoromethyl Nicotinate Derivatives

Impact of the Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Binding Interactions

The trifluoromethyl (-CF3) group is a key feature of ethyl 6-(trifluoromethyl)nicotinate and its derivatives, profoundly influencing the molecule's physicochemical and pharmacological profile.

Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. nih.govnih.gov This enhanced lipophilicity can facilitate the crossing of biological membranes, which may influence the compound's absorption and distribution in the body. nih.gov While aliphatic fluorination often reduces lipophilicity, the polyfluorinated nature of the -CF3 group typically leads to an increase. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This inherent stability can protect the molecule from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug inactivation. This enhanced metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profile. nih.gov

Influence of Substitutions on the Pyridine (B92270) Ring (e.g., positional and electronic effects)

The pyridine ring is a core structural element, and substitutions on this ring can have a significant impact on the biological activity of this compound derivatives. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity and electronic properties of the ring. researchgate.net

In a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, the substitution pattern on the pyridine ring and an associated arylamino group was shown to be critical for biological activity. mdpi.com For instance, the presence of a 2-amino group on the nicotinic acid scaffold was a key feature of the studied compounds. mdpi.com The nature and position of substituents on an appended aryl ring, which is electronically connected to the pyridine core, also demonstrated clear positional effects. For example, in a series of ester derivatives, a chlorine atom at the 4-position of an aryl ester resulted in high potency, whereas moving the chlorine to the 2- or 3-position led to a decrease in activity. mdpi.com This highlights the importance of the specific placement of substituents for optimal interaction with the biological target.

Role of the Ester Moiety in Bioavailability and Hydrolytic Activation

The ethyl ester moiety in this compound plays a crucial role in the compound's pharmacokinetic properties, particularly its bioavailability and potential for hydrolytic activation. Ester groups are common in drug design and are often employed to create prodrugs. nih.gov A prodrug is an inactive or less active form of a drug that is metabolized (hydrolyzed) in the body to release the active parent drug. nih.gov

Bioavailability: The ester group can increase the lipophilicity of a molecule, which can enhance its absorption across the gastrointestinal tract after oral administration. nih.gov However, for a drug to be effective, it must also have sufficient aqueous solubility to dissolve in the gut. nih.gov The balance of lipophilicity and hydrophilicity is therefore critical.

Hydrolytic Activation: The ethyl ester of this compound can be hydrolyzed by esterase enzymes present in the blood, liver, and other tissues to the corresponding carboxylic acid. This carboxylic acid derivative may be the primary active form of the molecule. In studies of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, both ester and amide derivatives were synthesized and evaluated. mdpi.com The results showed that the nature of this group significantly influenced the biological activity, with some amide derivatives showing greater potency than their ester counterparts against HIV-1 RT-associated RNase H. mdpi.com This suggests that the group at this position is critical for interaction with the target enzyme and that different groups (ester vs. amide) can lead to different potencies.

Correlations between Structural Modifications and Biological Potency/Selectivity

The systematic modification of the chemical structure of this compound derivatives and the subsequent evaluation of their biological activity allow for the establishment of clear SAR. These correlations are essential for optimizing lead compounds into potent and selective drug candidates.

In a study of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as inhibitors of HIV-1 RT-associated RNase H, several key SAR trends were identified: mdpi.com

Ester vs. Amide: The conversion of the carboxylic acid to various esters and amides had a profound effect on inhibitory activity. While the parent ethyl nicotinate (B505614) derivative showed promising activity, certain aryl esters and amide derivatives were significantly more potent. mdpi.com

Substitution on Aryl Esters: For aryl ester derivatives, the substitution pattern on the aryl ring was a critical determinant of potency. For instance, 4-chloro, 4-methoxy, and 4-thiomethyl substituted aryl esters were among the most potent in the series. mdpi.com The position of the substituent was also crucial, as moving a chloro group from the 4-position to the 2- or 3-position resulted in a loss of activity. mdpi.com

Substitution on Aryl Amides: In the amide series, a simple nicotinamide (B372718) was inactive, but the introduction of more complex substituents led to highly potent inhibitors. An oxime derivative was the most potent compound identified in the study. mdpi.com For monosubstituted aryl amides, the nature and position of the substituent also modulated activity. mdpi.com

These findings underscore the importance of fine-tuning the substituents on the core scaffold to achieve optimal biological activity.

Table 1: Impact of Ester and Amide Modifications on HIV-1 RT RNase H Inhibitory Activity

| Compound Type | Modification | IC50 (µM) mdpi.com |

|---|---|---|

| Ethyl Ester | Ethyl nicotinate derivative | 24 |

| Aryl Ester | 4-chloroaryl ester | More potent than ethyl ester |

| Aryl Ester | 2-chloroaryl ester | Drop in activity |

| Aryl Ester | 3-chloroaryl ester | Drop in activity |

| Amide | Nicotinamide | Inactive |

| Amide | Oxime derivative | 0.7 |

| Amide | Monosubstituted aryl amides | 5.6 - 20 |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in modern drug discovery that can be applied to understand and predict the activity of compounds like this compound derivatives. nih.gov

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating a set of molecular descriptors for each compound that quantify its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. These descriptors are then correlated with the measured biological activity using statistical methods.

For a series of this compound derivatives, a QSAR model could be developed to:

Predict the biological activity of newly designed, unsynthesized compounds.

Identify the key molecular properties that are most important for activity.

Guide the design of more potent and selective analogs.

While a specific QSAR model for this compound was not found in the provided search results, the principles of QSAR have been successfully applied to other pyridine-containing compounds, such as inhibitors of the nicotine-metabolizing enzyme CYP2A6. nih.gov In that study, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to create models that accurately predicted the inhibitory potencies of a set of chemicals. nih.gov Such an approach could be invaluable in the future development of this compound derivatives as therapeutic agents.

Emerging Research Directions and Translational Perspectives for Ethyl 6 Trifluoromethyl Nicotinate

The scaffold of ethyl 6-(trifluoromethyl)nicotinate and its derivatives is gaining significant attention in medicinal and agrochemical research. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets. This has spurred further investigation into its potential, leading to several emerging research directions aimed at translating laboratory findings into practical applications.

常见问题

Q. What are the standard synthetic routes for preparing ethyl 6-(trifluoromethyl)nicotinate, and what critical reaction parameters influence yield?

this compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitution. For example, coupling 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with boronic acid derivatives under palladium catalysis is a validated method . Key parameters include:

Q. How can researchers validate the purity of this compound using analytical techniques?

LCMS and HPLC are primary tools. For instance:

- LCMS : A molecular ion peak at m/z 366 [M+H]⁺ confirms mass .

- HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and baseline separation ensure purity .

- Use reverse-phase C18 columns with mobile phases like acetonitrile/water + 0.1% TFA for reproducibility .

Advanced Research Questions

Q. What strategies mitigate decomposition or instability of this compound during storage or reactions?

Stability challenges arise from hydrolysis of the ester group or trifluoromethyl reactivity. Recommendations:

Q. How can regioselectivity be controlled during derivatization of this compound for novel analogs?

Regioselectivity in pyridine ring functionalization depends on:

- Directing groups : The trifluoromethyl group at C6 directs electrophilic substitution to C4 or C2 positions.

- Catalytic systems : Pd-catalyzed C–H activation with ligands like Mor-DalPhos improves selectivity for C4 modifications .

- Computational modeling (e.g., DFT calculations) predicts reactive sites and guides synthetic planning .

Q. What methodologies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields (e.g., 70–100% in patent examples ) may stem from:

- Scale effects : Milligram vs. gram-scale reactions impact mixing efficiency and heat dissipation.

- Workup protocols : Incomplete extraction (e.g., ethyl acetate vs. DCM) or drying agents (MgSO₄ vs. Na₂SO₄) alter recovery .

- Analytical thresholds : Low-abundance byproducts (<1%) may go undetected in LCMS but affect isolated yields.

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) model interactions with target proteins like retinoic acid receptors. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。